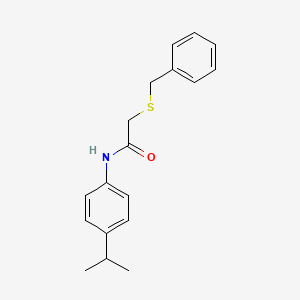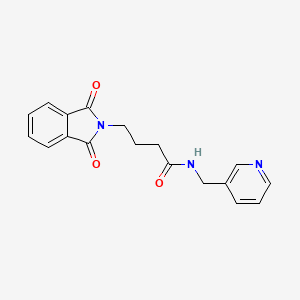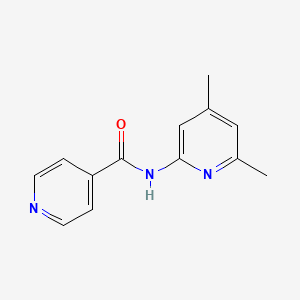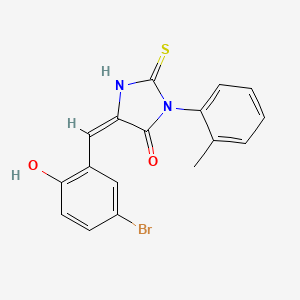
2-(benzylthio)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(4-isopropylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTS, and it is a thiol-based compound that is used in many research studies. The purpose of
Mécanisme D'action
The mechanism of action of BTS involves the covalent modification of proteins. BTS reacts with the thiol groups of cysteine residues in proteins, leading to the formation of a thioether bond. This modification can alter the function of the protein and affect its interactions with other proteins and ligands.
Biochemical and Physiological Effects:
BTS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. BTS has also been shown to affect the function of ion channels and transporters. In addition, BTS has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTS is its high reactivity with thiol groups in proteins. This property makes BTS an excellent research tool for studying the function of proteins and enzymes. However, the reactivity of BTS can also be a limitation, as it can lead to non-specific labeling of proteins. In addition, BTS can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are many future directions for research involving BTS. One area of research is the development of new BTS analogs with improved properties, such as increased selectivity and reduced toxicity. Another area of research is the application of BTS in drug discovery, where it can be used to identify new drug targets and develop new therapeutics. Additionally, BTS can be used in the development of new diagnostic tools for detecting diseases and monitoring disease progression.
Conclusion:
In conclusion, BTS is a thiol-based compound that has many potential applications in various fields. Its high reactivity with thiol groups in proteins makes it an excellent research tool for studying the function of proteins and enzymes. BTS has many biochemical and physiological effects, and it has been shown to have anti-inflammatory and anti-cancer properties. While BTS has some limitations, its potential applications make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis method of BTS involves the reaction of 4-isopropylbenzylamine with thiophosgene. The product of this reaction is then treated with sodium hydroxide to form BTS. The yield of this reaction is high, and the purity of the compound is also excellent.
Applications De Recherche Scientifique
BTS has many scientific research applications, and it is widely used in the fields of medicinal chemistry, drug discovery, and pharmacology. BTS is used as a research tool to study the function of various proteins and enzymes. It is also used as a probe to study the interactions between proteins and ligands.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14(2)16-8-10-17(11-9-16)19-18(20)13-21-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESLGFHUSGHLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)

![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)





